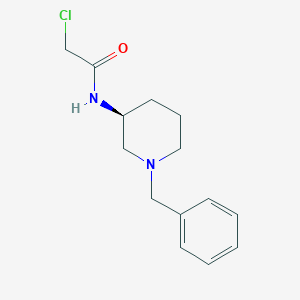

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide

Description

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with a benzyl group at the nitrogen atom and a chloroacetamide moiety at the 3-position. The (S)-configuration at the piperidine stereocenter introduces enantioselectivity, which may influence its biological activity and interaction with chiral targets.

Properties

IUPAC Name |

N-[(3S)-1-benzylpiperidin-3-yl]-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBCJUQSPWNPKL-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CC=CC=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Attachment of the 2-Chloroacetamide Group: The final step involves the reaction of the benzyl-piperidine intermediate with chloroacetyl chloride in the presence of a base to form the 2-chloroacetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzyl group.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted acetamides.

Oxidation: Oxidation of the benzyl group can yield benzaldehyde or benzoic acid.

Reduction: Reduction of the piperidine ring can lead to the formation of piperidine derivatives with altered functional groups.

Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.

Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide

This derivative introduces an isopropyl group to the acetamide nitrogen, increasing steric bulk and lipophilicity (molecular formula: C₁₇H₂₅ClN₂O; molar mass: 308.85).

N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

Featuring a benzodioxol-ethyl group instead of a benzyl-piperidine scaffold, this compound exhibits distinct physicochemical properties (molecular formula: C₁₁H₁₂ClNO₃; molar mass: 241.67). Its crystal structure reveals hydrogen-bonded chains, suggesting solid-state stability, a trait that may differ from the piperidine analog due to reduced conformational flexibility .

Heterocyclic Acetamide Derivatives

Benzimidazole-Based Chloroacetamides

Compounds such as N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-chloro-acetamide (, Compound 4) replace the piperidine ring with a benzimidazole core. These analogs demonstrate moderate to high synthetic yields (52–74%) and are often evaluated for antimicrobial activity.

Thiadiazole Derivatives

N-(substituted-1,3,4-thiadiazole)-2-chloro-acetamide derivatives () exhibit notable antifungal activity, attributed to the electron-deficient thiadiazole ring. The piperidine analog’s biological profile may differ due to the absence of sulfur-based heterocycles, which are critical for thiadiazole’s microbial membrane disruption .

Morpholine and Piperazine Derivatives

Compounds like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-morpholin-4-yl-acetamide (, Compound 6d) and 2-(4-methyl-piperazin-1-yl)-acetamide (Compound 6e) highlight the impact of nitrogen heterocycles on solubility and bioavailability. Morpholine’s oxygen atom increases hydrophilicity, whereas piperazine’s secondary amine may enhance hydrogen-bonding capacity—properties that could be leveraged to optimize the pharmacokinetics of the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Compounds

Research Findings and Implications

- Synthesis : The target compound and its analogs are typically synthesized via nucleophilic substitution of chloroacetyl chloride with amines, as seen in . Steric hindrance from bulky groups (e.g., isopropyl in ) may reduce yields compared to smaller substituents .

- Biological Activity: While thiadiazole derivatives () show pronounced antifungal effects, the piperidine-benzyl scaffold’s activity remains underexplored.

- Physicochemical Properties : Piperidine derivatives generally exhibit moderate lipophilicity, which can be tuned using substituents like morpholine (hydrophilic) or benzodioxol (aromatic) to optimize drug-likeness .

Biological Activity

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and therapeutic implications based on diverse sources.

Chemical Structure and Synthesis

The compound features a piperidine ring with a benzyl substituent and a chloroacetamide moiety. The synthesis typically involves several key steps to ensure the desired stereochemistry and functional groups, allowing for precise control over its biological properties.

This compound exhibits biological activity primarily through its interactions with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Binding Affinity : The compound binds through hydrogen bonding and hydrophobic interactions, modulating various biological pathways.

- Receptor Interaction : It has been identified as a potential antagonist for muscarinic receptor subtype 4 (M4), which plays a critical role in neurological processes.

Biological Activity

The biological activities of this compound can be categorized into several areas:

-

Neuropharmacology :

- The compound shows promise in treating disorders related to neurotransmitter imbalances due to its selective antagonism at muscarinic receptors.

- Studies indicate that it may influence cognitive functions and could be beneficial in neurodegenerative diseases.

-

Anticancer Activity :

- Preliminary findings suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Its structural features contribute to significant variations in potency compared to other similar compounds.

-

Antimicrobial Properties :

- Research has demonstrated antibacterial activities against different strains, suggesting its utility in developing antimicrobial therapies.

Case Studies and Research Findings

A series of studies have investigated the pharmacological profile of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound:

- Absorption and Metabolism : Initial studies indicate moderate absorption rates with potential metabolic pathways influencing efficacy. Further optimization is needed to enhance bioavailability.

- Toxicity Studies : Toxicological assessments are ongoing, focusing on the compound's safety profile in vivo, particularly regarding its effects on liver metabolism and systemic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.